Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate
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Overview
Description
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-phenyl-1H-pyrazol-4-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Methyl 2-amino-2-(1H-pyrazol-4-yl)acetate: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-3-yl)acetate:
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-5-yl)acetate: Similar structure but with the amino group at a different position, which can influence its reactivity and biological activity.
Uniqueness: Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate, with the CAS number 1218630-45-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N3O2, with a molecular weight of 231.25 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of several derivatives on HepG-2 and other cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity, with IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin .
Table 1: Cytotoxicity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
10c | HCT-116 | 5.55 |
10c | HepG-2 | 1.82 |
10c | MCF-7 | 2.86 |
Doxorubicin | HepG-2 | 4.50 |
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and the disruption of cell cycle progression. In treated HepG-2 cells, flow cytometry analysis revealed an increase in cells arrested in the G0/G1 phase and a decrease in those in the G2/M phase, indicating effective cell cycle modulation .
Apoptotic Pathways
The compound appears to activate mitochondrial apoptotic pathways, leading to increased reactive oxygen species (ROS) generation and subsequent cell death . This finding aligns with the behavior observed in other pyrazole derivatives that have shown similar apoptotic induction capabilities.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the phenyl group on the pyrazole ring is essential for enhancing its cytotoxic properties. Studies indicate that modifications on this scaffold can lead to varying degrees of biological activity.
Table 2: Structure Activity Relationship Insights
Substituent | Effect on Activity |
---|---|
Aryl Bulky Group | Increases potency |
Electron-Withdrawing Groups | Decreases potency |
Aromatic Rings | Essential for activity |
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-phenylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)11(13)9-7-14-15(8-9)10-5-3-2-4-6-10/h2-8,11H,13H2,1H3 |
InChI Key |
RUZLNZYDZNLLCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CN(N=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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